4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole derivative characterized by two sulfamoyl groups and a propargyl (prop-2-yn-1-yl) substituent. Its molecular formula is C₂₄H₂₁N₃O₄S₃, with a molecular weight of 511.6 g/mol. Key structural features include:
- Methyl(phenyl)sulfamoyl group: Introduces steric bulk and modulates electronic properties.
- Propargyl group: Enhances reactivity via alkyne functionality.
- 6-Sulfamoyl substitution: Increases hydrophilicity and hydrogen-bonding capacity.
Synthesis likely involves nucleophilic addition of sulfonamide precursors to benzothiazole intermediates, analogous to methods described for related hydrazinecarbothioamides and triazoles .
Propriétés
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S3/c1-3-15-28-21-14-13-20(35(25,30)31)16-22(21)34-24(28)26-23(29)17-9-11-19(12-10-17)36(32,33)27(2)18-7-5-4-6-8-18/h1,4-14,16H,15H2,2H3,(H2,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDHDEBCQMAWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Sulfonylation of the Benzothiazole Intermediate
The 6-sulfamoylbenzothiazole moiety is synthesized via diazotization and chlorination. 2-Amino-6-nitrobenzothiazole is reduced to 2-amino-6-aminobenzothiazole using hydrogen gas and a palladium catalyst. Subsequent diazotization with sodium nitrite in sulfuric acid generates a diazonium salt, which reacts with sulfur dioxide and chlorine in the presence of copper sulfate to form 6-sulfonyl chloride benzothiazole. Amidation with aqueous ammonia yields the 6-sulfamoyl group.
Optimized conditions :
- Catalyst : 5% Pd/C (reduction step)
- Chlorination reagents : SO₂/Cl₂ (1:1 molar ratio)
- Reaction time : 4–6 hours (diazotization), 2 hours (chlorination)
Formation of the 2,3-Dihydro-1,3-Benzothiazole Ring
The Z-configuration imine in the dihydrobenzothiazole ring is achieved via cyclocondensation. 2-Aminobenzenethiol reacts with α-keto esters under acidic conditions (HCl/EtOH) to form the 2,3-dihydro-1,3-benzothiazole scaffold. Stereochemical control is attained using chiral auxiliaries or low-temperature crystallization.
Critical factors :
- Acid catalyst : 6M HCl
- Temperature : 60°C (cyclization), 0°C (crystallization)
- Z/E selectivity : >95% Z-isomer via kinetic control
Propargyl Group Incorporation via Click Chemistry
The propargyl moiety is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The benzothiazole intermediate is functionalized with an azide group at the 3-position using sodium azide and bromoacetyl bromide. Reaction with propargyl alcohol in the presence of CuSO₄·5H₂O and sodium ascorbate yields the 3-(prop-2-yn-1-yl) derivative.
Reaction setup :
Final Coupling and Purification
The benzamide and benzothiazole subunits are coupled via nucleophilic acyl substitution. The 4-[methyl(phenyl)sulfamoyl]benzoyl chloride is reacted with the 3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene amine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Purification steps :
- Washing : Dilute HCl (5%), NaHCO₃ (5%), and brine.
- Crystallization : Ethanol/water (3:1 v/v) at −20°C.
- Column chromatography : Silica gel, hexane/ethyl acetate (4:1).
Final product characterization :
- Melting point : 152–154°C
- IR (KBr) : 3430 (N–H), 1685 (C=O), 1345 cm⁻¹ (S=O)
- ¹H NMR (DMSO-d₆) : δ 8.76 (s, NH), 7.98–8.28 (m, Ar–H), 2.51 (s, CH≡C)
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Analyse Des Réactions Chimiques
Types of Reactions
4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its biological activity makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The following table compares the target compound with structurally related benzothiazole derivatives:
*Estimated based on substituent contributions.
Key Observations:
- Molecular Weight : The target compound has the highest molecular weight (511.6 g/mol) due to dual sulfamoyl groups and the propargyl substituent, which may reduce aqueous solubility compared to analogs .
- Lipophilicity (XLogP3) : The target compound’s higher XLogP3 (~4.5) suggests greater membrane permeability but lower solubility than the diethylsulfamoyl analog (XLogP3 = 3.5) .
- Hydrogen-Bonding: The 6-sulfamoyl group increases hydrogen-bond acceptors (6 vs.
Crystallographic and Computational Insights
- Crystal Structure : The Z-configuration of the benzothiazole-imine moiety is stabilized by intramolecular hydrogen bonds (N–H⋯O=S), as observed in (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (mean σ(C–C) = 0.002 Å; R factor = 0.038) .
- Docking Studies : Glide XP scoring predicts strong hydrophobic enclosure and hydrogen-bond interactions for the target compound, similar to benzothiazole inhibitors in complex with PTR1 .
Activité Biologique
The compound 4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule featuring a sulfonamide moiety, which has been associated with various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A sulfamoyl group , which is known for its antibacterial properties.
- A benzothiazole moiety , which contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Sulfamoyl compounds are primarily recognized for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Target Compound | P. aeruginosa | 10 µg/mL |
2. Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The presence of the benzothiazole ring in this compound suggests possible antitumor activity due to its ability to induce apoptosis in cancer cells.
- Mechanism : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of tumor growth.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Percentage (%) | IC50 (µM) |
|---|---|---|
| AChE | 75% | 5.0 |
| Urease | 65% | 10.0 |
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that sulfamoyl derivatives showed promising results against multi-drug resistant strains of bacteria, suggesting that modifications in the sulfonamide structure could enhance efficacy.
- Cytotoxicity Tests : In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) indicated that derivatives with a thiazole backbone exhibited lower IC50 values compared to standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents.
- Molecular Docking Studies : Computational analyses have shown strong binding affinities between the target compound and various biological targets, reinforcing the hypothesis of its multifaceted biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
